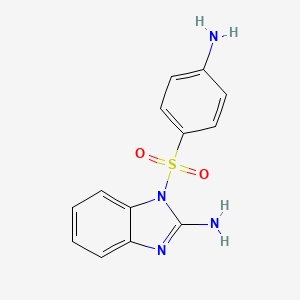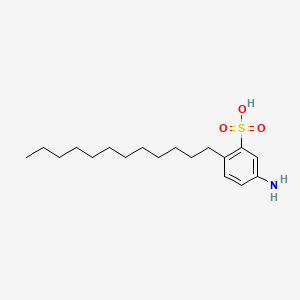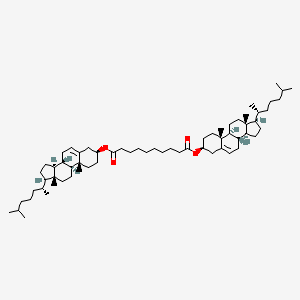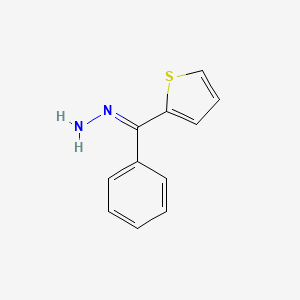
(Z)-Phenyl(2-thienyl)methanone hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Phenyl(2-thienyl)methanone hydrazone is an organic compound that features a hydrazone functional group attached to a phenyl and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Phenyl(2-thienyl)methanone hydrazone typically involves the reaction of (Z)-Phenyl(2-thienyl)methanone with hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction proceeds via the nucleophilic attack of the hydrazine on the carbonyl carbon of the ketone, followed by the elimination of water to form the hydrazone.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (Z)-Phenyl(2-thienyl)methanone hydrazone can undergo various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form the corresponding azo compound.
Reduction: The compound can be reduced to form the corresponding hydrazine derivative.
Substitution: The phenyl and thienyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl or thienyl derivatives.
Scientific Research Applications
(Z)-Phenyl(2-thienyl)methanone hydrazone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of (Z)-Phenyl(2-thienyl)methanone hydrazone involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can then interact with biological molecules. Additionally, the compound can undergo redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
(E)-Phenyl(2-thienyl)methanone hydrazone: The geometric isomer of (Z)-Phenyl(2-thienyl)methanone hydrazone.
Phenyl(2-thienyl)methanone oxime: A related compound with an oxime functional group instead of a hydrazone.
Phenyl(2-thienyl)methanone semicarbazone: A similar compound with a semicarbazone functional group.
Uniqueness: this compound is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This configuration can result in different biological activities and chemical properties compared to its isomers and related compounds.
Properties
CAS No. |
830-73-9 |
|---|---|
Molecular Formula |
C11H10N2S |
Molecular Weight |
202.28 g/mol |
IUPAC Name |
(E)-[phenyl(thiophen-2-yl)methylidene]hydrazine |
InChI |
InChI=1S/C11H10N2S/c12-13-11(10-7-4-8-14-10)9-5-2-1-3-6-9/h1-8H,12H2/b13-11+ |
InChI Key |
XCDZXRQCFJDTQK-ACCUITESSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\N)/C2=CC=CS2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


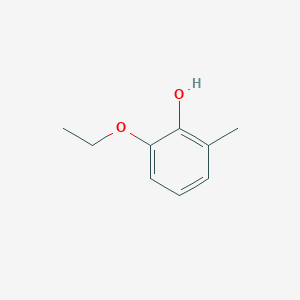

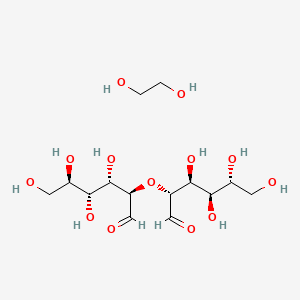
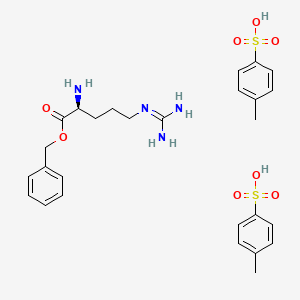
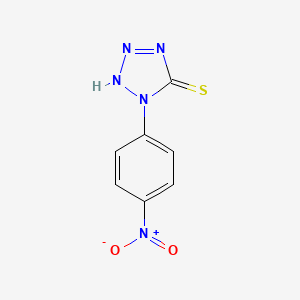
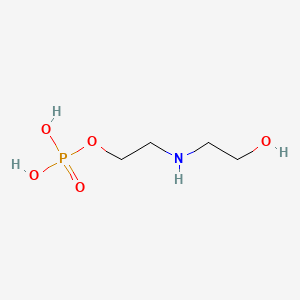
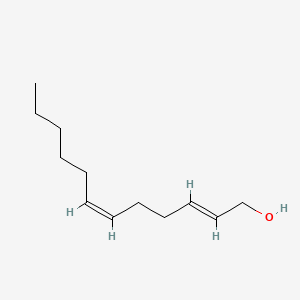
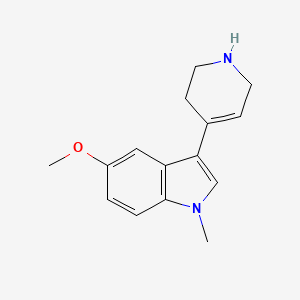
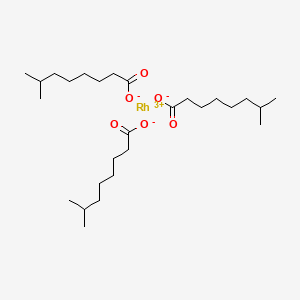
![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(2-oxopropyl)-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12651342.png)
